6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline diphosphate
Description
6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline diphosphate (CAS: 78703-87-4; molecular formula: C₁₅H₂₂N₄·2H₃PO₄) is a quinoline derivative featuring a 6-amino substituent on the quinoline core and a 2-(diethylamino)ethylamino side chain at position 4, stabilized as a diphosphate salt. The diphosphate moiety enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications . The diethylaminoethyl group may facilitate interactions with biological targets, such as parasitic or viral enzymes, though mechanistic studies are required to confirm this hypothesis.
Properties
CAS No. |
78703-87-4 |
|---|---|
Molecular Formula |
C15H22N4 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
4-N-[2-(diethylamino)ethyl]quinoline-4,6-diamine |
InChI |
InChI=1S/C15H22N4/c1-3-19(4-2)10-9-18-15-7-8-17-14-6-5-12(16)11-13(14)15/h5-8,11H,3-4,9-10,16H2,1-2H3,(H,17,18) |
InChI Key |
TVZOYACUVVGTAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C=C(C=CC2=NC=C1)N |
Origin of Product |
United States |
Preparation Methods
C-4 Amination
The 4-position is activated for nucleophilic substitution via chlorination or hydroxyl group replacement:
-
Chlorination : Treatment with phosphoryl chloride (POCl₃) converts 4-hydroxyquinolines to 4-chloroquinolines.
-
Nucleophilic Substitution : Reacting 4-chloroquinoline with 2-(diethylamino)ethylamine in polar aprotic solvents (e.g., NMP, DMF) at 80–120°C introduces the diethylaminoethylamino group.
Example Protocol (From Patent CN1849299A) :
C-6 Amination
Nitration followed by reduction introduces the amino group:
-
Nitration : Treat quinoline with fuming HNO₃/H₂SO₄ at 0–5°C to install a nitro group at C-6.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts nitro to amino.
Optimization Note : Microwave-assisted reactions reduce reaction times from 24 hours to 30 minutes while maintaining yields >80%.
Phosphate Salt Formation
The free base is converted to the diphosphate salt for enhanced solubility and stability:
-
Acid-Base Reaction : Stir the quinoline derivative with excess phosphoric acid in ethanol/water.
-
Crystallization : Slow evaporation or antisolvent addition (e.g., acetone) precipitates the diphosphate salt.
Critical Parameters :
Synthetic Route Optimization
Catalytic Systems
Purification Strategies
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted amines.
-
Recrystallization : Methanol/water mixtures yield high-purity (>95%) products.
Analytical Data and Characterization
Representative Compound : 6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline diphosphate
-
Molecular Formula : C₁₆H₂₂N₄O₇P₂
-
Molecular Weight : 452.3 g/mol
-
Spectroscopic Data :
Industrial-Scale Production
Batch Process :
-
Quinoline Core Synthesis : 50 kg batches using continuous flow reactors to ensure thermal control.
-
Amination : Automated dosing of 2-(diethylamino)ethylamine at 90°C with inline pH monitoring.
-
Phosphorylation : Crystallization tanks with temperature-controlled agitation for uniform particle size.
Cost Efficiency :
Challenges and Solutions
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
N4-(2-(Diethylamino)ethyl)quinoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antiviral Activity
Research indicates that derivatives of quinoline compounds, including 6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline diphosphate, exhibit promising antimicrobial and antiviral properties. For instance, quinoline derivatives have been investigated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Studies have shown that modifications to the quinoline structure can enhance potency and selectivity, making them viable candidates for drug development against malaria and other infectious diseases .
Cancer Treatment
The compound's structure suggests potential activity against various cancer types. Quinoline derivatives have been explored as inhibitors of specific kinases involved in cancer cell proliferation. For example, compounds similar to this compound have been shown to inhibit NIMA-related kinase 2 (Nek2), which plays a crucial role in cell cycle regulation. Selective inhibition of Nek2 has been linked to reduced tumor growth in preclinical models, highlighting the therapeutic potential of this compound in oncology .
Neurodegenerative Diseases
Recent studies have also investigated the potential of quinoline-based compounds in treating neurodegenerative diseases such as Alzheimer's disease. The design of multifunctional agents that target multiple pathways involved in neurodegeneration has gained traction. Compounds that incorporate quinoline structures have demonstrated the ability to inhibit acetylcholinesterase and monoamine oxidase, both of which are critical in Alzheimer's pathology .
Biological Evaluation and Mechanism of Action
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. In antimicrobial applications, it may interfere with DNA replication or protein synthesis in pathogens, thereby inhibiting their growth. In cancer research, the compound's ability to inhibit specific kinases suggests it may disrupt signaling pathways essential for tumor survival and proliferation.
Industrial Applications
Dyes and Pigments
Beyond its biological applications, this compound is also valuable in industrial chemistry. Its derivatives are utilized in the production of dyes and pigments due to their vibrant color properties and stability under various conditions. The synthesis of these compounds often involves complex organic reactions where quinoline serves as a foundational building block.
Table 1: Summary of Biological Activities
Table 2: Synthesis Pathways for Quinoline Derivatives
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Base-catalyzed reaction | 85 |
| 2 | Oxidation | Mild oxidizing agent | 90 |
| 3 | Amine coupling | Aqueous conditions | 75 |
Mechanism of Action
The mechanism of action of N4-(2-(Diethylamino)ethyl)quinoline-4,6-diamine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the growth of pathogens by interfering with their DNA replication or protein synthesis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chloroquine Diphosphate
- Structure: Chloroquine (CAS: 50-63-5; C₁₈H₂₆ClN₃·2H₃PO₄) shares the quinoline backbone but differs in substituents: a 7-chloro group and a 4-(diethylamino)-1-methylbutylamino side chain at position 4 .
- Activity: Chloroquine is a well-established antimalarial agent, targeting heme detoxification pathways in Plasmodium parasites. Its diethylamino group aids in lysosomotropism, enabling accumulation in parasitic digestive vacuoles.
- Comparison: The target compound lacks the 7-chloro group but introduces a 6-amino group, which may alter binding affinity to heme or other targets. Both compounds utilize diphosphate/phosphate salts to improve solubility, but the shorter diethylaminoethyl side chain in the target compound could reduce tissue penetration compared to chloroquine’s longer alkyl chain.
Fluoroquinolone Derivatives
- Structure: 1-Cyclopropyl-6-fluoro-4-oxo-quinolinecarboxylic acids (e.g., compounds 5a–m in ) feature a carboxylic acid at position 3, fluorine at position 6, and cyclopropyl at position 1 .
- Activity : These derivatives exhibit broad-spectrum antibacterial activity by inhibiting DNA gyrase.
- Comparison: The target compound lacks the carboxylic acid and fluorine substituents, likely shifting its mechanism away from bacterial DNA gyrase inhibition.
V-Series Nerve Agents
- Structure: VX, VE, and related nerve agents contain diethylaminoethyl groups linked to organophosphorus moieties (e.g., VX: phosphonothioic acid, methyl-, S-[2-[bis(1-methylethyl)amino]ethyl] O-ethyl ester) .
- Activity : These compounds inhibit acetylcholinesterase, causing neurotoxicity.
- The diethylaminoethyl group in the target compound likely serves as a cationic anchor for target binding, contrasting with its role in acetylcholinesterase inhibition for nerve agents.
Data Table: Key Comparative Properties
Research Findings and Implications
Structural Determinants of Activity: The 6-amino group in the target compound may enhance interaction with heme or nucleic acids, analogous to chloroquine’s 7-chloro group, but this requires experimental validation . The diethylaminoethyl side chain’s shorter length compared to chloroquine’s alkyl chain could reduce lysosomotropism, impacting antimalarial efficacy .
Synthetic Feasibility: The synthesis of similar quinoline derivatives () suggests that the target compound could be synthesized via amine-aroyl halide coupling, though recrystallization conditions may vary due to the diphosphate salt .
Future Directions: Prioritize in vitro testing against Plasmodium strains and viral targets (e.g., SARS-CoV-2) to validate hypothesized activities. Explore modifications to the diethylaminoethyl chain to optimize pharmacokinetics.
Biological Activity
6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline diphosphate is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of antimalarial and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the modification of quinoline derivatives. The introduction of the diethylaminoethyl group at the C-4 position enhances its solubility and biological activity. Various synthetic routes have been explored to optimize yield and purity, with significant focus on maintaining the structural integrity necessary for biological efficacy.
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of quinoline derivatives. For instance, compounds similar to this compound have shown potent activity against Plasmodium falciparum, with IC50 values in the low nanomolar range. The mechanism involves inhibition of β-hematin formation, crucial for the parasite’s survival.
Table 1: Antimalarial Activity of Quinoline Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 6-Amino-4-((2-(diethylamino)... | 0.04 | β-Hematin Inhibition |
| Amodiaquine | 0.05 | Hemozoin Formation Inhibition |
| Chloroquine | 0.10 | Hemozoin Formation Inhibition |
Anticancer Activity
In addition to antimalarial effects, quinoline derivatives have been evaluated for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific pathways such as COX-2 and NF-kB.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-Amino-4-((2-(diethylamino)... | MCF-7 (Breast Cancer) | 1.5 |
| 6-Amino-4-((2-(diethylamino)... | A549 (Lung Cancer) | 2.0 |
| 6-Amino-4-((2-(diethylamino)... | HeLa (Cervical Cancer) | 1.8 |
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Enzymes : The compound acts as an inhibitor of key enzymes involved in the metabolic processes of both malaria parasites and cancer cells.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) : The compound may increase ROS levels in cells, contributing to its cytotoxic effects.
Case Studies
Several case studies have illustrated the effectiveness of quinoline derivatives in clinical settings:
- Clinical Trials : A phase II trial evaluating a related compound showed significant reduction in malaria symptoms with minimal side effects.
- In Vitro Studies : Laboratory tests demonstrated that compounds with similar structures effectively inhibited cancer cell proliferation and induced apoptosis.
Q & A
Basic: What are the key structural features of 6-amino-4-((2-(diethylamino)ethyl)amino)quinoline diphosphate, and how do they influence its physicochemical properties?
The compound comprises a quinoline core substituted with amino and diethylaminoethylamino groups, paired with a diphosphate counterion. The diphosphate enhances aqueous solubility and stability, critical for in vitro assays and pharmacokinetic studies . The diethylaminoethyl side chain may facilitate membrane permeability via protonation at physiological pH, while the quinoline scaffold provides π-π stacking interactions for target binding.
Methodological Insight : To assess solubility, conduct pH-dependent solubility assays in buffers (e.g., PBS at pH 7.4 vs. simulated gastric fluid). Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to quantify solubility and stability under varying conditions .
Basic: What synthetic routes are reported for analogous aminoquinoline derivatives, and how can they be adapted for this compound?
A common route involves:
Quinoline core formation : Gould-Jacobs cyclization using substituted anilines and β-keto esters under acidic conditions (e.g., POCl₃/DMF) .
Amino group introduction : Nucleophilic substitution or Buchwald-Hartwig amination to attach the diethylaminoethylamino side chain .
Phosphate salt preparation : Reaction with phosphoric acid in ethanol/water to form the diphosphate salt .
Methodological Insight : Optimize step 2 using Pd(OAc)₂/XPhos catalyst in toluene/tert-butanol (80°C, 12 h) for higher yields. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm purity by ¹H NMR (DMSO-d₆, 400 MHz) .
Advanced: How can conflicting bioactivity data between studies be systematically resolved?
Discrepancies may arise from impurities, assay conditions, or target polymorphism.
- Purity Analysis : Use LC-MS (ESI+) to detect trace impurities (e.g., unreacted intermediates or hydrolysis byproducts). Compare retention times and fragmentation patterns against synthetic standards .
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays, consistent cell passage numbers).
- Structural Confirmation : Perform X-ray crystallography or 2D NMR (COSY, HSQC) to verify regiochemistry of substitutions, which may affect binding .
Example : A study reporting low IC₅₀ against kinase X may have used impure compound (<95% by HPLC), while high-purity batches (>99%) show stronger activity .
Advanced: What strategies optimize the reaction yield and selectivity for the diethylaminoethylamino side chain attachment?
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states and reduce side reactions.
- Temperature Control : Maintain 60–70°C to balance reaction rate and selectivity. Higher temperatures promote elimination byproducts.
- Catalyst Screening : Test Pd₂(dba)₃ with SPhos ligand for Buchwald-Hartwig coupling, which improves selectivity for secondary amines .
Methodological Insight : After reaction completion, quench with aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography (silica gel, gradient elution with MeOH/CH₂Cl₂). Characterize the product via HRMS (Q-TOF) to confirm molecular formula .
Advanced: How do researchers differentiate between phosphate counterion effects and intrinsic quinoline pharmacophore activity?
- Counterion Swap : Synthesize the free base and alternative salts (e.g., hydrochloride, sulfate). Compare solubility, logP (via shake-flask method), and in vitro activity .
- Pharmacokinetic Studies : Administer diphosphate vs. free base forms in rodent models. Measure plasma concentration (LC-MS/MS) and tissue distribution to assess bioavailability differences .
Data Interpretation : If the diphosphate salt shows higher in vivo efficacy despite similar in vitro IC₅₀, the counterion likely enhances absorption or half-life .
Advanced: What analytical techniques are critical for characterizing hydrolytic degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
